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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

This in-depth technical guide provides a comprehensive overview of the synthesis pathway of
Sofosbuvir impurity M, a known process-related impurity in the manufacturing of the antiviral
drug Sofosbuvir. This document is intended for researchers, scientists, and professionals in
drug development and quality control.

Introduction

Sofosbuvir is a critical antiviral medication used in the treatment of Hepatitis C. As a prodrug,
its efficacy is dependent on its specific stereochemistry. Sofosbuvir impurity M, identified by
CAS number 2095551-10-1, is a diastereomer of Sofosbuvir.[1][2][3] Diastereomers are
stereoisomers that are not mirror images of one another and can exhibit different physical
properties and pharmacological activities. The presence of such impurities, even in trace
amounts, can impact the safety and efficacy of the final drug product. Therefore, understanding
and controlling their formation is of paramount importance in the pharmaceutical industry.[4]

This guide outlines a probable synthetic route for Sofosbuvir impurity M, drawing from
publicly available patent literature that details the preparation of Sofosbuvir impurities.[5] The
pathway described is a multi-step process designed to yield high-purity samples of the impurity,
which are crucial for analytical standard development and toxicological studies.

Proposed Synthesis Pathway

The synthesis of Sofosbuvir impurity M is intrinsically linked to the synthesis of Sofosbuvir
itself, as it is a process-related impurity. The key step where the diastereomers are formed is
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the phosphorylation of the protected nucleoside. The following multi-step synthesis is a likely
pathway for the targeted preparation of Sofosbuvir impurities, including Impurity M. This
pathway is based on a method disclosed in patent literature for the preparation of a Sofosbuvir
impurity with a purity of over 99%.[5]

The overall synthesis can be broken down into six main steps, starting from a protected
nucleoside intermediate and culminating in the final impurity. The process involves protection,
activation, and coupling reactions.

Step-by-Step Synthesis Overview

A likely synthetic route for a Sofosbuvir impurity, such as Impurity M, is detailed in Chinese
patent CN114539337A.[5] While the patent does not explicitly name the impurity as "M," it
describes a six-step process to obtain a high-purity Sofosbuvir impurity. The general scheme
involves the synthesis of a modified nucleoside and its subsequent phosphorylation to
introduce the chiral phosphorus center, which is the source of the diastereomers.

The key steps from the patent can be summarized as follows:

« Initial Reaction: An intermediate (Intermediate 1) is reacted with a base.

o Acid Treatment: The resulting product (Intermediate Il) is treated with an acid.

o Base Reaction: The subsequent intermediate (Intermediate Ill) is reacted with a base.

e Benzoylation: Intermediate 1V is reacted with benzoyl chloride in the presence of a base.

o Reaction with Mesyl Chloride: The resulting Intermediate V is reacted with methylsulfonyl
chloride in the presence of a base.

o Final Coupling: Intermediate VI is reacted with a base to yield the Sofosbuvir impurity.

The formation of different diastereomers, such as Sofosbuvir and its Impurity M, is determined
by the stereochemistry of the phosphoramidate reagent and the conditions of the coupling
reaction.

Experimental Protocols
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The following are generalized experimental protocols for the key transformations in the
synthesis of a Sofosbuvir impurity, based on the information from patent CN114539337A.[5]
These protocols are illustrative and would require optimization for specific laboratory
conditions.

Step 1: Reaction of Intermediate | with a Base

o Reactants: Intermediate I, a suitable base (e.g., triethylamine, sodium hydride, lithium
hydroxide).

e Solvent: An appropriate aprotic solvent.

e Procedure: To a solution of Intermediate | in the solvent, add the base in a dropwise manner
at a controlled temperature. The reaction mixture is stirred for a specified period (e.g., 10-16
hours) until completion, as monitored by a suitable chromatographic technique (e.g., TLC or
HPLC). The product, Intermediate I, is then isolated by extraction and purified.

Step 2: Acid Treatment of Intermediate I
o Reactants: Intermediate Il, an acid (e.g., acetic acid, hydrochloric acid).
e Solvent: A suitable solvent.

e Procedure: Intermediate Il is dissolved in the solvent, and the acid is added. The mixture is
stirred for a defined time (e.g., 1-10 hours). After the reaction is complete, the product,
Intermediate lll, is isolated and purified.

Step 3: Base Reaction of Intermediate I
e Reactants: Intermediate Ill, a base (e.g., potassium tert-butoxide).
e Solvent: An appropriate solvent.

e Procedure: Intermediate Il is reacted with the base in a suitable solvent. The reaction is
monitored until completion (e.g., 8-16 hours). The product, Intermediate 1V, is then worked
up and purified.

Step 4: Benzoylation of Intermediate 1V
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» Reactants: Intermediate 1V, benzoyl chloride, a base (e.g., triethylamine).
e Solvent: A suitable aprotic solvent.

e Procedure: Intermediate IV is dissolved in the solvent, and the base is added, followed by
the dropwise addition of benzoyl chloride at a controlled temperature. The reaction is stirred
for an extended period (e.g., 8-16 hours). The product, Intermediate V, is then isolated and
purified.

Step 5: Reaction of Intermediate V with Methylsulfonyl Chloride
e Reactants: Intermediate V, methylsulfonyl chloride, a base (e.g., aqueous ammonia).
e Solvent: An appropriate solvent.

e Procedure: To a solution of Intermediate V, the base and methylsulfonyl chloride are added.
The reaction is allowed to proceed for a set time (e.g., 8-16 hours). The resulting product,
Intermediate VI, is isolated and purified.

Step 6: Final Coupling to Yield Sofosbuvir Impurity
e Reactants: Intermediate VI, a base (e.g., potassium carbonate).
e Solvent: A suitable solvent.

e Procedure: Intermediate VI is reacted with the base in a solvent to facilitate the final coupling
reaction. The reaction is monitored until completion (e.g., 8-14 hours). The final Sofosbuvir
impurity is then isolated and purified using techniques such as column chromatography to
achieve high purity (>99%).

Data Presentation

The following tables summarize the quantitative data related to the synthesis of the Sofosbuvir
impurity as described in patent CN114539337A.[5]

Table 1: Molar Ratios of Key Reactants
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Reactants

Preferred Molar

Step (Intermediate:Reag  Molar Ratio Range .
Ratio

ent)

1 Intermediate | : Base 1:1to 1:10 1:3to 1.5

2 Intermediate Il : Acid 1:1to 1:6 1:2to 1:4

3 Intermediate Il : Base 1:1t0 1:8 1:3to 1.5
Intermediate IV :

4 i 1:2to 1:10 1:2to 1:4
Benzoyl Chloride
Intermediate V :

5 Methylsulfonyl 1:2to 1:4 Not Specified
Chloride

6 Intermediate VI : Base  1:2to 1:10 1:3t0 1:6

Table 2: Reaction Conditions

Reaction Time Range

Preferred Reaction Time

Step

(hours) (hours)
1 6 to 24 10to 16
2 1to 16 1t0 10
3 2to 24 8to 16
4 21020 81to 16
5 Not Specified 810 16
6 4to0 24 8to 14

Mandatory Visualization

The following diagrams illustrate the logical flow of the synthesis and the relationship between

the key stages.
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Caption: A workflow diagram illustrating the six-step synthesis of Sofosbuvir Impurity M.
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Caption: Logical relationship diagram for the formation of Sofosbuvir and its diastereomeric
impurity M.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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